molecular formula C19H17NO4S B3859048 5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid

5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid

Cat. No.: B3859048
M. Wt: 355.4 g/mol
InChI Key: SMHMCJWJBNNZLK-UHFFFAOYSA-N
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Description

5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of hydrazones and Dowtherm A, heated to above 160°C, followed by recrystallization from dimethylformamide (DMF) to yield the target compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid is unique due to its thiopyranoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(22)14-6-7-17-15(10-14)16-12-25(23,24)9-8-18(16)20(17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHMCJWJBNNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N(C3=C2C=C(C=C3)C(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid
Reactant of Route 3
5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid
Reactant of Route 4
5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid
Reactant of Route 5
5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid
Reactant of Route 6
5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid

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